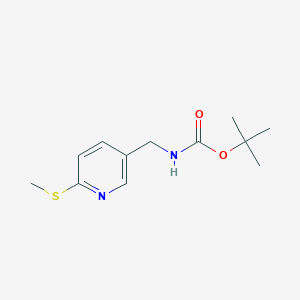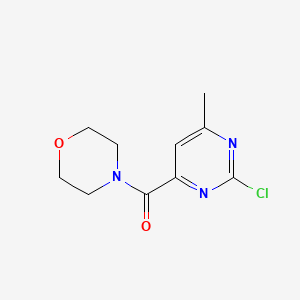
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H12ClN3O2 It is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, and a morpholino group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone typically involves the reaction of 2-chloro-6-methylpyrimidine with morpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-6-methylpyrimidine and morpholine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Temperature and Time: The reaction is usually performed at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include steps for purification, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The methanone group can react with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methylpyrimidine: A precursor in the synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone.
Morpholine: A component of the compound, known for its use in various chemical syntheses.
Other Pyrimidine Derivatives: Compounds with similar structures but different substituents, such as 2,4-dichloro-6-methylpyrimidine.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring with a morpholino group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H12ClN3O2 |
|---|---|
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
(2-chloro-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O2/c1-7-6-8(13-10(11)12-7)9(15)14-2-4-16-5-3-14/h6H,2-5H2,1H3 |
InChI-Schlüssel |
KHPMNGCPEOAOHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


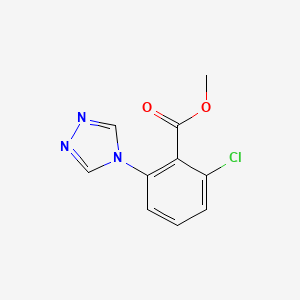



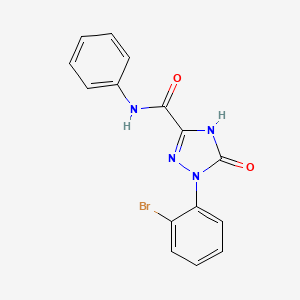

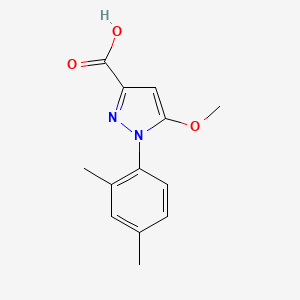
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)

